N,1-Diethyl-1H-pyrrole-2-carboxamide: Physicochemical Profiling, Synthetic Methodology, and Pharmacological Applications in Drug Discovery
N,1-Diethyl-1H-pyrrole-2-carboxamide: Physicochemical Profiling, Synthetic Methodology, and Pharmacological Applications in Drug Discovery
Executive Summary
N,1-diethyl-1H-pyrrole-2-carboxamide is a low-molecular-weight heterocyclic compound that serves as a highly versatile building block and privileged pharmacophore in modern drug discovery. The pyrrole-2-carboxamide scaffold is frequently utilized to design targeted therapies, including ATP-competitive kinase inhibitors and novel antibacterial agents targeting mycobacterial membrane proteins. This whitepaper provides a comprehensive technical guide to its physicochemical properties, synthetic workflows, analytical validation, and pharmacological relevance.
Physicochemical Profiling & Structural Analysis
The structural architecture of N,1-diethyl-1H-pyrrole-2-carboxamide consists of a central electron-rich pyrrole ring, an N-ethyl substitution at position 1, and an N-ethylcarboxamide linkage at position 2.
The causality behind this specific structural design is rooted in target binding thermodynamics:
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N1-Ethylation: Modulates the lipophilicity (LogP) and introduces steric bulk, which prevents non-specific, promiscuous hydrogen bonding at the pyrrole nitrogen while enhancing membrane permeability.
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C2-Carboxamide: Acts as a highly directional hydrogen bond donor/acceptor motif. This is the primary anchor point for interacting with the hinge region of kinase ATP-binding pockets or the active sites of bacterial transporters.
Quantitative Data Summary
The following table summarizes the verified physicochemical parameters of the compound, sourced from authoritative chemical databases[1].
| Property | Value |
| Chemical Name | N,1-Diethyl-1H-pyrrole-2-carboxamide |
| CAS Registry Number | 588676-10-2 |
| Molecular Formula | C9H14N2O |
| Molecular Weight | 166.22 g/mol |
| SMILES String | CCN1C=CC=C1C(=O)NCC |
| Core Scaffold | Pyrrole-2-carboxamide |
Synthetic Methodology & Workflow
To synthesize N,1-diethyl-1H-pyrrole-2-carboxamide, a convergent, three-step synthetic approach is employed. The causality behind the reagent selection is critical for maximizing yield and preventing side reactions. For instance, HATU is selected as the coupling reagent over traditional EDC/HOBt due to its superior efficiency in forming amides with sterically hindered or volatile amines (like ethylamine), driven by the rapid formation of a highly reactive 7-azabenzotriazole active ester.
Step-by-Step Synthesis Protocol
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N-Alkylation: Dissolve 1H-pyrrole-2-carboxylic acid methyl ester (1.0 eq) in anhydrous DMF. Cool the system to 0°C to control the exothermic deprotonation and prevent ring-opening side reactions. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes, then add ethyl iodide (1.5 eq) dropwise. Warm to room temperature and stir for 4 hours.
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Saponification: Isolate the resulting 1-ethyl-1H-pyrrole-2-carboxylic acid methyl ester and dissolve it in a THF/H2O (3:1) mixture. Treat with 2M LiOH (3.0 eq). Stir at 50°C for 6 hours. Note: LiOH is preferred over NaOH to minimize the risk of unwanted degradation of the pyrrole core in highly alkaline, high-temperature environments. Acidify with 1M HCl to precipitate 1-ethyl-1H-pyrrole-2-carboxylic acid.
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Amidation: Dissolve the free acid (1.0 eq) in anhydrous DCM. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to generate the active ester. Add ethylamine (2.0 M in THF, 1.5 eq). Stir at room temperature for 2 hours.
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Purification: Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure product.
Caption: Synthetic workflow for N,1-diethyl-1H-pyrrole-2-carboxamide.
Pharmacological Relevance & Target Interaction
The pyrrole-2-carboxamide motif is a cornerstone in medicinal chemistry. It is heavily featured in the development of [2]. By occupying the hinge region of the kinase, the carboxamide forms critical hydrogen bonds with the backbone of Met109 and Gly110, effectively outcompeting ATP and halting pro-inflammatory signaling cascades.
Furthermore, recent breakthroughs have identified pyrrole-2-carboxamides as highly potent inhibitors of MmpL3 , a transporter essential for mycolic acid biosynthesis in Mycobacterium tuberculosis. This mechanism offers a validated, novel avenue for treating [3].
Caption: Mechanism of action for pyrrole-2-carboxamide scaffolds in p38α MAP kinase inhibition.
Analytical Validation (Self-Validating Protocols)
To ensure absolute scientific integrity, the synthesis must be subjected to a self-validating analytical protocol. In this closed-loop system, the outcome of the analysis directly proves the success of the synthesis; any deviation immediately flags a specific mechanistic failure in the workflow.
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LC-MS (Liquid Chromatography-Mass Spectrometry):
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Protocol: Analyze the final compound using a Q-TOF MS with electrospray ionization (ESI+).
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Validation: The expected exact mass for C9H14N2O is 166.1106 Da. The presence of the dominant [M+H]+ peak at m/z 167.118 validates the molecular weight. If Step 3 (amidation) fails, the LC-MS will instead show the unreacted acid mass (m/z 139.06), immediately identifying the failure point.
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1H NMR (400 MHz, CDCl3):
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Protocol: Dissolve 5 mg of the purified product in deuterated chloroform.
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Validation: The structural integrity is confirmed by mapping the protons. The two distinct ethyl groups will show characteristic triplet (CH3) and quartet (CH2) patterns, but with different chemical shifts due to their distinct electronic environments (N-alkyl vs. N-amide). The pyrrole ring protons will appear as distinct multiplets in the aromatic region (6.0 - 6.8 ppm). The amide NH will manifest as a broad singlet, confirming the successful formation of the carboxamide linkage.
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References
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Down, K., et al. "The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase." Bioorganic & Medicinal Chemistry Letters, 2010. Available at:[Link]
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Yang, C., et al. "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis." Journal of Medicinal Chemistry, 2022. Available at:[Link]
